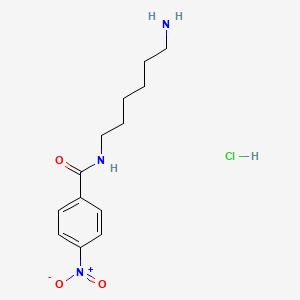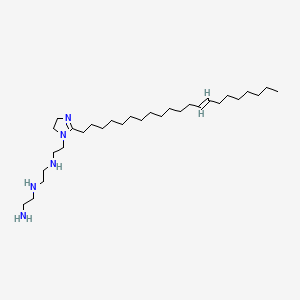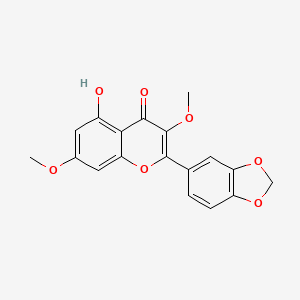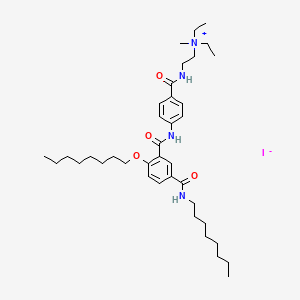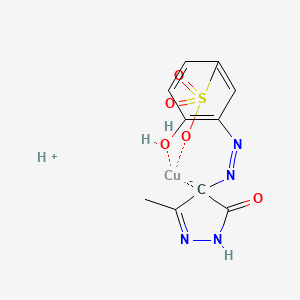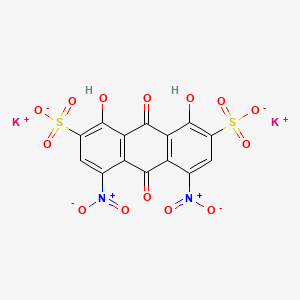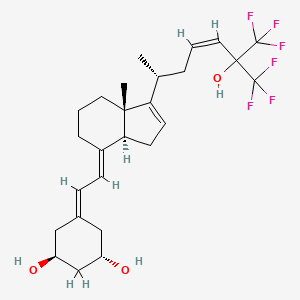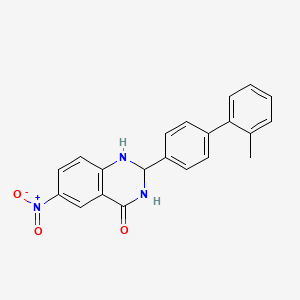
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- is a heterocyclic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- includes a pyridazine ring fused with an isoquinoline ring, and it is substituted with a morpholino group at the 6-position and a phenyl group at the 3-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydrazinylquinolin-2(1H)-one with suitable reagents to form the desired pyridazinoisoquinoline structure . The reaction conditions often include the use of oxidizing agents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and enhance its pharmacological properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered pharmacological properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- involves its interaction with specific molecular targets and pathways within the body . The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting various biological processes . For example, it has been shown to inhibit SIRT2, a sirtuin family enzyme involved in cellular regulation and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Isoquinoline: A heterocyclic aromatic organic compound with a fused benzene and pyridine ring.
Uniqueness
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- is unique due to its fused ring structure and specific substitutions, which confer distinct pharmacological properties compared to other similar compounds . Its ability to interact with specific molecular targets, such as SIRT2, highlights its potential as a therapeutic agent .
Propiedades
Número CAS |
96825-85-3 |
|---|---|
Fórmula molecular |
C21H18N4O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-(3-phenylpyridazino[4,3-c]isoquinolin-6-yl)morpholine |
InChI |
InChI=1S/C21H18N4O/c1-2-6-15(7-3-1)18-14-19-20(24-23-18)16-8-4-5-9-17(16)21(22-19)25-10-12-26-13-11-25/h1-9,14H,10-13H2 |
Clave InChI |
JRPLEARVGIUFIY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC3=CC(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
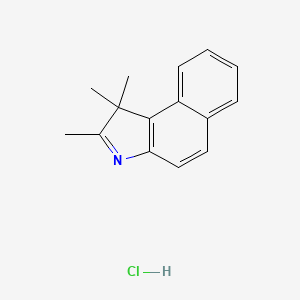
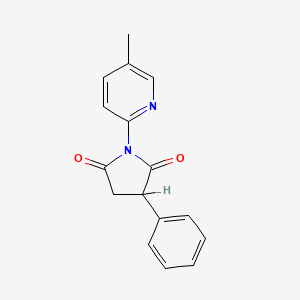
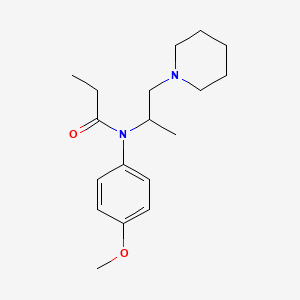
![4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid](/img/structure/B12701374.png)
